

Introduction: The Biphenyl Scaffold as a Privileged Structure

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)benzaldehyde

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The biphenyl moiety is a cornerstone in modern medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a wide array of bioactive natural products, pharmaceuticals, and functional materials.^{[1][2][3]} Its rigid, planar structure provides a robust framework for orienting functional groups in three-dimensional space, facilitating precise interactions with biological targets. The functionalization of the biphenyl core allows for the fine-tuning of electronic, steric, and pharmacokinetic properties.

This guide focuses on a specific, synthetically valuable derivative: 4'-Chloro[1,1'-biphenyl]-3-carboxaldehyde. The presence of a chlorine atom on one ring and a reactive aldehyde group on the other makes this compound a versatile building block. The chloro-substituent enhances lipophilicity and can occupy key hydrophobic pockets in protein active sites, while the aldehyde serves as a crucial synthetic handle for elaboration into more complex molecular architectures. This document, intended for researchers and drug development professionals, provides a comprehensive overview of its properties, a field-proven synthetic protocol, key applications, and essential safety considerations.

Physicochemical and Structural Properties

4'-Chloro[1,1'-biphenyl]-3-carboxaldehyde is a bifunctional organic compound whose properties are dictated by its three key structural components: the biphenyl core, the C4'-chloro substituent, and the C3-carboxaldehyde group. The aldehyde group, in particular, makes the molecule an important intermediate for further chemical transformations.

Property	Value	Source
IUPAC Name	4'-Chloro-[1,1'-biphenyl]-3-carboxaldehyde	N/A
CAS Number	139502-80-0	[4]
Molecular Formula	C ₁₃ H ₉ ClO	[5]
Molecular Weight	216.66 g/mol	[5]
SMILES String	O=Cc1ccccc(c1)c1ccc(cc1)Cl	[4]
Appearance	Inferred to be an off-white to pale yellow solid, similar to related biphenyl aldehydes.	[6]
Solubility	Expected to be soluble in common organic solvents like DMSO, chloroform, and ethyl acetate.	[7] [8]

Synthesis via Suzuki-Miyaura Cross-Coupling

The most robust and widely adopted method for constructing the biphenyl scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[\[2\]](#)[\[3\]](#) This choice is underpinned by its exceptional functional group tolerance (compatible with the aldehyde), high yields, use of commercially available and relatively stable boronic acid reagents, and well-understood catalytic cycle.

Rationale for Method Selection

The Suzuki coupling is a self-validating system for this target molecule. It allows for the direct and efficient connection of two distinct aryl fragments—one bearing the aldehyde and the other the chlorine atom—without the need for protecting groups on the aldehyde, which would add costly steps to the synthesis. The precursors, 3-bromobenzaldehyde and (4-chlorophenyl)boronic acid, are readily available, making this route scalable and economically viable.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a structurally similar compound.[\[9\]](#)

Reagents:

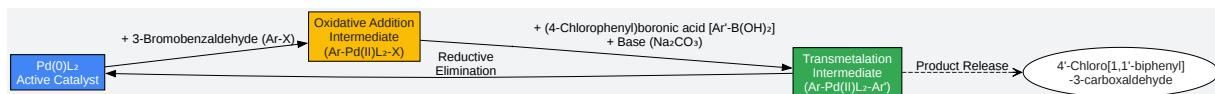
- 3-Bromobenzaldehyde
- (4-Chlorophenyl)boronic acid (1.1 equivalents)
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$), 0.02 equivalents
- Triphenylphosphine (PPh_3 , 0.04 equivalents)
- Sodium Carbonate (Na_2CO_3), 2M aqueous solution (3.0 equivalents)
- Solvent: 1-Propanol and deionized water

Procedure:

- Catalyst Pre-formation: To a clean, dry reaction flask equipped with a magnetic stirrer and reflux condenser, add 1-propanol, Palladium(II) Acetate, and Triphenylphosphine. Stir the mixture at room temperature for 15-20 minutes until a homogenous, pale-yellow solution of the active $\text{Pd}(\text{PPh}_3)_2$ catalyst complex is formed.
- Reagent Addition: Sequentially add 3-bromobenzaldehyde, (4-chlorophenyl)boronic acid, and the 2M aqueous sodium carbonate solution to the flask.
- Reaction: Heat the reaction mixture to a gentle reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC, observing the disappearance of the 3-bromobenzaldehyde spot. The reaction is typically complete within 2-4 hours.[\[9\]](#)
- Workup: Cool the mixture to room temperature. Add ethyl acetate to dissolve the organic components and transfer the mixture to a separatory funnel.
- Extraction: Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.[\[9\]](#)

- **Washing:** Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution and saturated brine to remove any remaining base and inorganic salts.[9]
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford 4'-Chloro[1,1'-biphenyl]-3-carboxaldehyde as a solid.

Visualization of the Catalytic Cycle



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Caption: Catalytic cycle for the Suzuki-Miyaura synthesis.

Key Reactions and Applications in Drug Discovery

The aldehyde functionality of 4'-Chloro[1,1'-biphenyl]-3-carboxaldehyde is a gateway to a vast chemical space, making it a highly valuable intermediate.

Key Transformations Include:

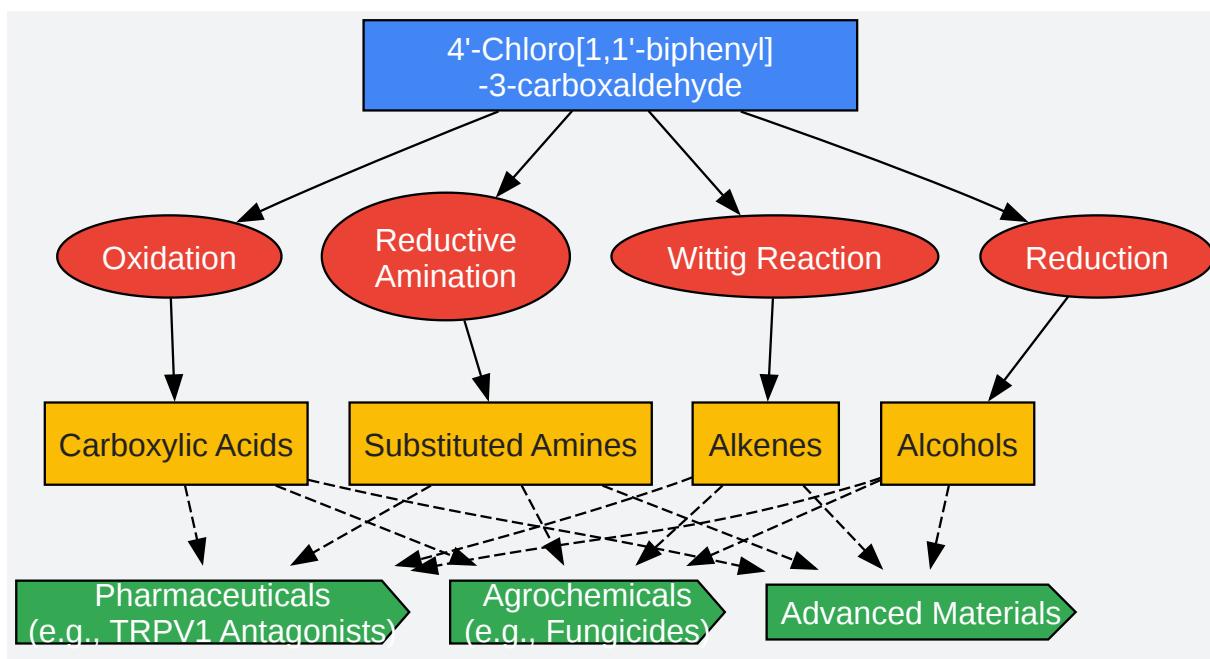
- **Oxidation:** Conversion to the corresponding 4'-chloro[1,1'-biphenyl]-3-carboxylic acid, a common bioisostere for tetrazoles in drug design.[10]
- **Reduction:** Formation of the (4'-chloro-[1,1'-biphenyl]-3-yl)methanol, a key precursor for ethers and esters.
- **Reductive Amination:** Reaction with primary or secondary amines in the presence of a reducing agent to form substituted amines, a fundamental transformation in building

medicinal compound libraries.

- Wittig Reaction: Conversion to alkenes, enabling carbon-carbon bond formation and scaffold extension.
- Condensation Reactions: Formation of imines, oximes, and hydrazones, which are themselves important functional groups or intermediates.

The biphenyl scaffold is integral to numerous therapeutic agents. Biphenyl carboxamides, for instance, have been extensively investigated as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for treating neuropathic pain.[\[11\]](#) Furthermore, the structural motif is found in novel antifungal agents designed for resistance management in agriculture.[\[1\]](#) The subject compound is an ideal starting point for synthesizing libraries of such derivatives for structure-activity relationship (SAR) studies.

Visualization of Synthetic Utility



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Caption: Synthetic pathways from the core aldehyde.

Safety, Handling, and Toxicology

As with any chemical reagent, proper handling of 4'-Chloro[1,1'-biphenyl]-3-carboxaldehyde is paramount. While specific toxicological data for this exact molecule is limited, information from structurally related chloro-aromatic and aldehyde compounds provides a strong basis for hazard assessment.

Hazard Type	GHS Statements (Inferred from related compounds)
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed.[12][13] H315: Causes skin irritation.[7][14] H319: Causes serious eye irritation.[7][14]
Precautionary Statements	P264: Wash skin thoroughly after handling.[12][14] P270: Do not eat, drink or smoke when using this product.[12] P280: Wear protective gloves/protective clothing/eye protection.[12][14] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water.[12][14] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Handling and Storage

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves (e.g., nitrile), and a lab coat.[6][12] If handling as a powder where dust may be generated, use a dust mask or work in a ventilated hood.
- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15] Ensure eyewash stations and safety showers are readily accessible.[6]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[6][14]

Toxicological Profile

Chlorinated organic compounds, particularly chlorinated biphenyls, are a class of chemicals known for their environmental persistence and potential for bioaccumulation.[16] Many compounds in this family exhibit various toxic effects, including hepatotoxicity, immunotoxicity, and dermal lesions.[16] While the single chlorine atom on this molecule does not place it in the same category as polychlorinated biphenyls (PCBs), a precautionary approach is warranted. All handling and disposal should be conducted in accordance with local environmental regulations to prevent release into the ecosystem.

Conclusion

4'-Chloro[1,1'-biphenyl]-3-carboxaldehyde stands out as a strategically designed chemical intermediate. Its synthesis is straightforward via modern cross-coupling chemistry, and its bifunctional nature—a stable chlorinated ring and a highly reactive aldehyde—provides a powerful platform for the development of novel molecules. For researchers in drug discovery and materials science, this compound represents a valuable building block for accessing complex and potentially high-value chemical entities.

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